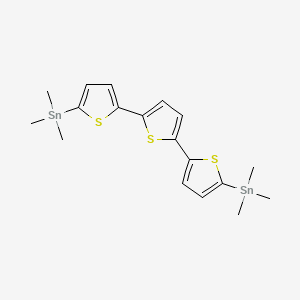

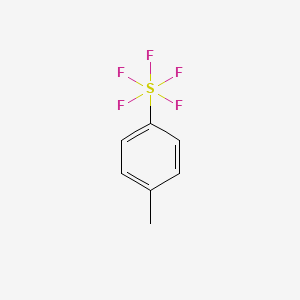

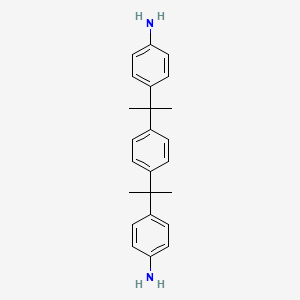

![molecular formula C18H10N2 B1661996 Indolo[2,3-a]carbazole CAS No. 60511-85-5](/img/structure/B1661996.png)

Indolo[2,3-a]carbazole

Descripción general

Descripción

Indolo[2,3-a]carbazoles are a class of heterocyclic compounds that include a planar ring system consisting of indole and carbazole elements . They were first found in streptomycetes and have since been isolated from numerous representatives of flora and fauna . These compounds exhibit significant biological properties, including antitumor activity, antibacterial and antifungal activity, and antiviral activity .

Synthesis Analysis

The main approaches used to obtain synthetic indolo[2,3-a]carbazoles are described in the literature . Chemical synthesis has proven to be the most productive method, providing researchers with a variety of promising indolo[2,3-a]carbazoles exhibiting high antitumor activity .

Molecular Structure Analysis

The class of indolocarbazoles includes five subclasses of compounds that differ in the structure of the flat aromatic ring system . These are the five isomers of the polycyclic system: indolo[2,3-a]carbazole, indolo[2,3-b]carbazole, indolo[2,3-c]carbazole, indolo[3,2-a]carbazole, and indolo[3,2-b]carbazole .

Chemical Reactions Analysis

The review highlights the main approaches used to access synthetic representatives of this subclass . The most promising compounds are those that have been obtained through these synthetic approaches .

Physical And Chemical Properties Analysis

Indolo[2,3-a]carbazoles are nitrogen heterocycles that have evolved significantly in recent years . Numerous studies have focused on their diverse biological effects, or targeting new materials with potential applications in organic electronics .

Aplicaciones Científicas De Investigación

-

Antitumor Therapy

- Field : Medical Science, Oncology

- Application : Indolo[2,3-a]carbazoles have shown promising results in antitumor therapy . They exhibit significant biological properties, including antitumor activity .

- Methods : The compounds are obtained from natural sources like bacteria, yeast, and marine invertebrates, as well as through chemical synthesis .

- Results : Some compounds from this group have shown high antitumor activity and have reached clinical trials or are already in use for the treatment of malignant neoplasms .

-

Organic Solar Cell Applications

- Field : Material Science, Renewable Energy

- Application : Indolo[2,3-a]carbazole-based non-fullerene acceptors have been used in organic solar cells (OSCs) .

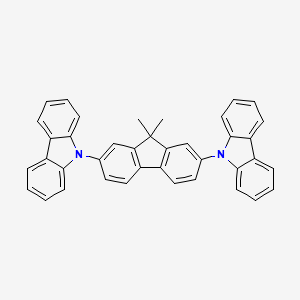

- Methods : Two new indolo-[3,2-b]-carbazole (ICz) core-based non-fullerene acceptors were designed, synthesized, and characterized .

- Results : The influence of molecular engineering on the terminal end groups on their performance in OSCs was studied .

-

Antibacterial and Antifungal Activity

- Field : Medical Science, Microbiology

- Application : Indolo[2,3-a]carbazoles exhibit significant antibacterial and antifungal activities .

- Methods : The compounds are obtained from natural sources like bacteria, yeast, and marine invertebrates, as well as through chemical synthesis .

- Results : The antibacterial and antifungal properties of these compounds make them potential candidates for the development of new antimicrobial agents .

-

Antiviral Activity

-

OLED and OFET Devices

- Field : Material Science, Electronics

- Application : Indolo[2,3-b]carbazole derivatives have been used as hole transporting, charge injection, host and electroluminescent materials for OLED (Organic Light Emitting Diodes) and OFET (Organic Field-Effect Transistors) devices .

- Methods : The compounds are synthesized and used in the fabrication of these devices .

- Results : These compounds have shown promising results in improving the performance of OLED and OFET devices .

-

Optics and Biological Sciences

- Field : Material Science, Optics, Biological Sciences

- Application : Indolo[2,3-b]carbazole derivatives with aggregation-induced emission (AIE) and aggregation-induced enhanced emission (AIEE) characteristics have potential applications in optics, electronics, environmental and biological sciences .

- Methods : The compounds are synthesized and their emission properties are studied .

- Results : These compounds have shown promising results in enhancing the emission properties of various materials .

-

Protein Kinase Drug Discovery

- Field : Medical Science, Pharmacology

- Application : Indolo[2,3-a]pyrrolo[3,4-c]carbazole derivatives are an important class of natural products that exhibit a wide range of biological activities. They have been used in protein kinase drug discovery programs .

- Methods : There have been a plethora of synthetic approaches to this family of natural products, leading to advances in chemical methodology .

- Results : These synthetic approaches have afforded access to molecular scaffolds central to protein kinase drug discovery programs .

-

Perovskite Solar Cells

- Field : Material Science, Renewable Energy

- Application : Indolo[3,2-b]carbazole-based hole transporting materials have been developed for dopant-free perovskite solar cells (PSCs) .

- Methods : The compounds are synthesized and used in the fabrication of these devices .

- Results : These compounds have shown promising results in improving the performance of PSCs .

-

Narrowband OLED

- Field : Material Science, Electronics

- Application : An efficient fused multiple resonance-induced thermally activated delayed fluorescence emitter was prepared by inserting a tricoordinate B atom into an indolo[3,2,1-jk]carbazole precursor .

- Methods : The compounds are synthesized and used in the fabrication of these devices .

- Results : This compound exhibits a narrowband emission and a considerable reverse intersystem crossing rate .

Propiedades

IUPAC Name |

indolo[2,3-a]carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10N2/c1-3-7-15-11(5-1)13-9-10-14-12-6-2-4-8-16(12)20-18(14)17(13)19-15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKSBRCHLNOAGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=C4C5=CC=CC=C5N=C4C3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619351 | |

| Record name | Indolo[2,3-a]carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indolo[2,3-a]carbazole | |

CAS RN |

60511-85-5 | |

| Record name | Indolo[2,3-a]carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

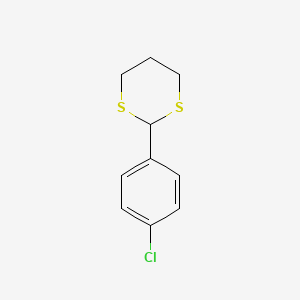

![[12]Cycloparaphenylene](/img/structure/B1661916.png)

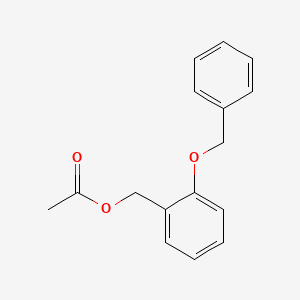

![N-([1,1':3',1''-Terphenyl]-5'-YL)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B1661920.png)